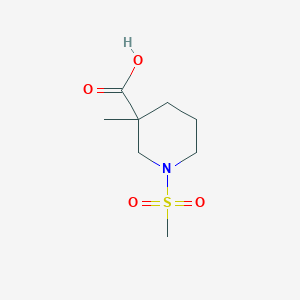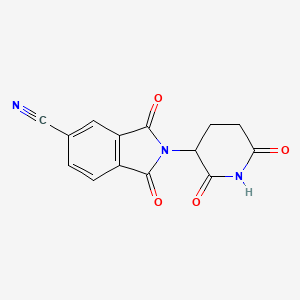
1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid
Overview
Description
1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid is a chemical compound with the molecular formula C7H13NO4S and a molecular weight of 207.25 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a methanesulfonyl group and a carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .Physical And Chemical Properties Analysis
This compound is a solid substance. It has a predicted melting point of 132.18°C and a predicted boiling point of approximately 390.8°C at 760 mmHg. The density is predicted to be approximately 1.4 g/cm3, and the refractive index is predicted to be n20D 1.55 .Scientific Research Applications
Chemical Synthesis and Reactions
1-Methanesulfonyl-3-methyl-piperidine-3-carboxylic acid is involved in various chemical syntheses and reactions. For example, it acts as an intermediate in the formation of compounds such as (E)-1-Benzyl-3-(1-iodoethylidene)piperidine through nucleophile-promoted alkyne-iminium ion cyclizations (Arnold et al., 2003). Additionally, its derivatives have been studied for antibacterial properties, as in the case of 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid (Goueffon et al., 1981).
Catalysis and Reaction Mechanisms
This compound plays a role in catalytic processes and reaction mechanisms. For instance, it is involved in Rh-catalyzed intramolecular cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate, leading to the formation of sulfonylated unsaturated piperidines (Furukawa et al., 2019).
Pharmaceutical Applications
Though excluding information on drug use and dosage, it's worth noting that derivatives of this compound have potential pharmaceutical applications. For example, piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine are being explored for their potential as adhesion molecule inhibitors (Kaneko et al., 2004).
Biochemical and Environmental Research
In biochemical and environmental research, the metabolism of methanesulfonic acid, a related compound, is of interest. It plays a role in the biogeochemical cycling of sulfur and is metabolized by various aerobic bacteria (Kelly & Murrell, 1999).
Properties
IUPAC Name |
3-methyl-1-methylsulfonylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-8(7(10)11)4-3-5-9(6-8)14(2,12)13/h3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKHWAZDXGQTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)S(=O)(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Aminopentyl)[(3-bromophenyl)methyl]methylamine](/img/structure/B1400857.png)

![(3',5'-Difluoro-[1,1'-biphenyl]-3-YL)methanamine](/img/structure/B1400859.png)
![[2-(2-{2-[2-(2-Trityloxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]acetic acid](/img/structure/B1400862.png)





![7H-pyrrolo[2,3-c]pyridazin-4-ol](/img/structure/B1400870.png)

![3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1400872.png)
![[2-(Propan-2-ylsulfanyl)pyridin-3-yl]methanol](/img/structure/B1400875.png)

